

Application Notes & Protocols: 7-Methyltetradecanoyl-CoA

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Compound of Interest

Compound Name: 7-Methyltetradecanoyl-CoA

Cat. No.: B15551542

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **7-Methyltetradecanoyl-CoA** is a branched-chain fatty acyl-coenzyme A. Branched-chain fatty acids (BCFAs) and their CoA esters are crucial intermediates in various metabolic pathways. They are known constituents of microbial lipids, where they influence membrane fluidity, and are also found in mammalian tissues, playing roles in metabolic regulation.^{[1][2]} As an analytical standard, **7-Methyltetradecanoyl-CoA** is essential for the accurate identification and quantification of this specific acyl-CoA in complex biological matrices using techniques such as mass spectrometry.

Physicochemical & Analytical Properties

The following table summarizes the key properties of **7-Methyltetradecanoyl-CoA**.

Property	Value
Chemical Name	7-Methyltetradecanoyl-coenzyme A
Synonyms	7-methylmyristoyl-CoA
Molecular Formula	C36H64N7O17P3S
Molecular Weight	991.92 g/mol
Ionization (Positive)	Forms [M+H] ⁺ ion
Storage Conditions	Store at -20°C or below, desiccated.[3][4][5]
Appearance	White to off-white solid

Application: Quantification by UHPLC-MS/MS

The most robust and widely used method for the sensitive and specific quantification of acyl-CoAs from biological samples is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Acyl-CoAs are ideally suited for this analysis due to their characteristic fragmentation patterns.[6]

Principle of MS/MS Detection

In positive ion mode electrospray ionization (ESI+), all fatty acyl-CoA species undergo a characteristic fragmentation. A neutral loss of a 507 Da fragment (corresponding to 3'-phosphoadenosine 5'-diphosphate) is commonly observed.[7][8][9] This specific neutral loss provides a highly selective method for detecting all acyl-CoA species in a complex mixture. An additional common fragment ion is often observed at m/z 428, representing the adenosine-diphosphate moiety.[10][11] By setting the mass spectrometer to scan for this specific neutral loss or a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), one can achieve high specificity and sensitivity.

Quantitative Data for MRM Analysis

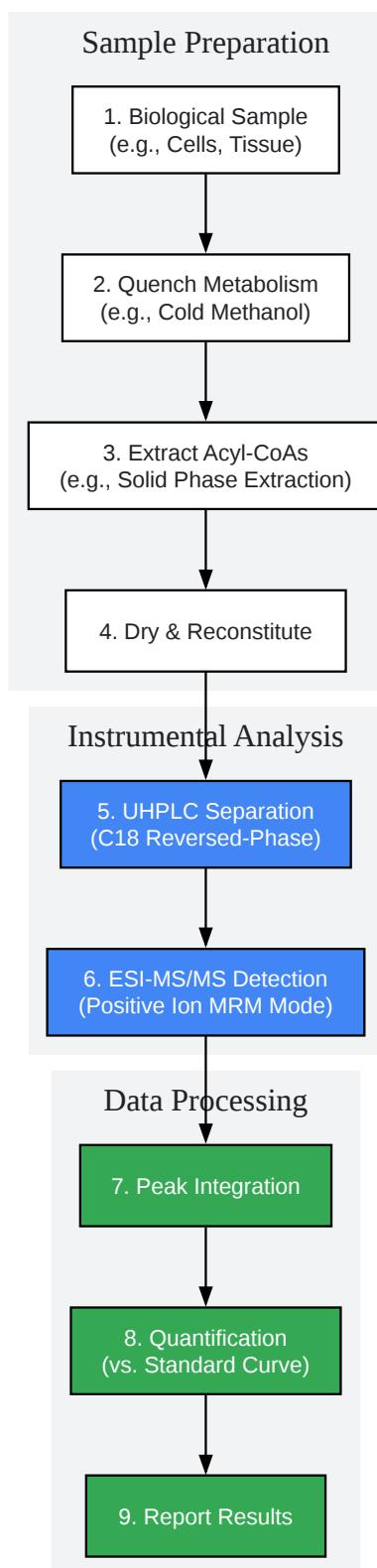
The table below outlines the specific mass transitions that can be used for the targeted quantification of **7-Methyltetradecanoyl-CoA**.

Analyte	Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3) [[M+H]-507] ⁺	Collision Energy (CE)
7- Methyltetradecanoyl- CoA	992.9 m/z	485.9 m/z	Instrument Dependent

Note: Collision Energy should be optimized for the specific mass spectrometer being used.

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of **7-Methyltetradecanoyl-CoA** from biological samples.

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Caption: Workflow for UHPLC-MS/MS quantification of **7-Methyltetradecanoyl-CoA**.

Protocol: UHPLC-MS/MS Analysis

This protocol provides a general method for the analysis of **7-Methyltetradecanoyl-CoA**. Optimization may be required based on sample type and instrumentation.

1. Materials and Reagents

- **7-Methyltetradecanoyl-CoA** standard
- LC-MS grade Acetonitrile, Methanol, and Water
- Formic Acid (or other suitable mobile phase modifier)
- Internal Standard (e.g., a stable isotope-labeled acyl-CoA)
- Solid Phase Extraction (SPE) cartridges for sample cleanup
- Biological samples (cells, tissue homogenates, etc.)

2. Standard Curve Preparation

- Prepare a 1 mg/mL stock solution of **7-Methyltetradecanoyl-CoA** in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Perform serial dilutions of the stock solution to create a series of calibration standards ranging from ng/mL to μ g/mL concentrations.
- Spike each standard with a fixed concentration of the internal standard.

3. Sample Preparation (General Method)

- Homogenize the biological sample in a cold quenching solution (e.g., 80% methanol) to halt enzymatic activity.
- Centrifuge the homogenate to pellet proteins and cellular debris.
- Load the supernatant onto a pre-conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.

- Elute the acyl-CoAs using an appropriate solvent mixture.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase conditions for LC-MS/MS analysis.

4. UHPLC Conditions

- Column: C18 reversed-phase column (e.g., Acquity CSH C18 or equivalent), suitable for long-chain isomers.[\[1\]](#)[\[6\]](#)
- Mobile Phase A: 95:5 Water:Acetonitrile + 0.1% Formic Acid
- Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Formic Acid
- Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40-50°C
- Injection Volume: 5-10 μ L

5. Mass Spectrometer Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transition: Precursor (Q1) at 992.9 m/z -> Product (Q3) at 485.9 m/z.
- Gas Temperatures and Flow Rates: Optimize according to the manufacturer's recommendations.

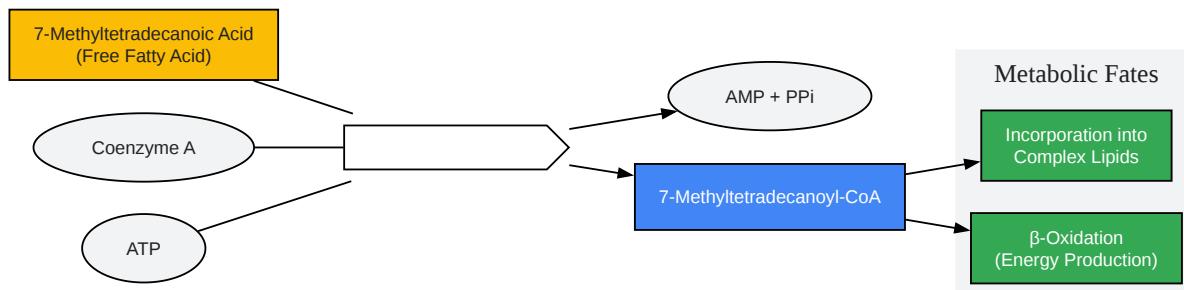
6. Data Analysis

- Integrate the chromatographic peak areas for the **7-Methyltetradecanoyl-CoA** MRM transition and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of **7-Methyltetradecanoyl-CoA** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Context of Branched-Chain Acyl-CoAs

Fatty acids must be activated to their coenzyme A (CoA) thioesters before they can be metabolized. This activation is a critical step that primes them for entry into various cellular pathways. As a branched-chain fatty acyl-CoA, **7-Methyltetradecanoyl-CoA** is an intermediate that can be directed towards catabolic processes like beta-oxidation for energy production or anabolic processes such as incorporation into complex lipids like phospholipids and triglycerides.^[12]



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Caption: Activation and metabolic fates of **7-Methyltetradecanoyl-CoA**.

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- To cite this document: BenchChem. [Application Notes & Protocols: 7-Methyltetradecanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15551542#analytical-standards-for-7-methyltetradecanoyl-coa\]](https://www.benchchem.com/product/b15551542#analytical-standards-for-7-methyltetradecanoyl-coa)

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